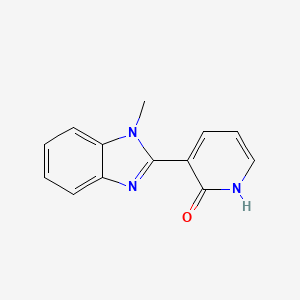

3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-methyl-1H-1,3-benzimidazol-2-yl)-2(1H)-pyridinone is a useful research compound. Its molecular formula is C13H11N3O and its molecular weight is 225.251. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer Activity

Potential Anticancer Activity of Benzimidazole-Based Complexes Research indicates that benzimidazole-based Zn(II) complexes, specifically Zn2(p-2-bmb)2 (NO3)4 (1) and Zn(p-2-bmp)2Cl2 (2), demonstrate notable cytotoxic properties against various human cancer cell lines, particularly SHSY5Y cells. These complexes, especially complex 1, exhibit a binding mode with calf thymus DNA that is distinct from the classical intercalation binding and can induce apoptosis in cells. This suggests a potential pathway for the development of anticancer treatments utilizing benzimidazole-based complexes (Zhao et al., 2015).

Coordination Polymers and Complexes

Construction of Coordination Polymers with Benzimidazole Ligands Research has explored the use of benzimidazole ligands in the construction of coordination polymers, such as catena-poly[[[dibromidocadmium(II)]-μ3-1-[(pyridin-3-yl)methyl]-2-[4-(pyridin-3-yl)phenyl]-1H-benzimidazole] monohydrate] and catena-poly[[diiodidocadmium(II)]-μ3-1-[(pyridin-3-yl)methyl]-2-[4-(pyridin-3-yl)phenyl]-1H-benzimidazole]. These polymers form macrocyclic structures and are crosslinked into multi-dimensional networks through hydrogen bonds and π-π interactions, presenting a potential for various applications in material science and chemistry (Zhang et al., 2013).

Fluorescent Probes for Metal Ions

Development of Benzimidazolium-Based Fluorescent Probes Studies have led to the design and synthesis of novel water-soluble benzimidazolium salts that act as highly selective fluorescent probes for Fe3+ ions in pure aqueous media. These probes exhibit high selectivity without interference from other metal ions and have detection limits that comply with WHO guidelines for Fe3+ ions in drinking water, highlighting their potential use in environmental monitoring and analysis (Bishnoi & Milton, 2017).

Complexation Properties of Lanthanides

Complexation Properties with Lanthanides N-methyl-N-tolyl-2-(1H-benzimidazol-2-yl)pyridine-6-carboxamide (MeTolBIZA) has been investigated for its complexation properties with trivalent lanthanides. The study revealed how MeTolBIZA coordinates with lanthanide ions, providing insights into the structural character of these complexes. The stability constants of metal–ligand complexes and the influence of atomic number on complex formation have been discussed, offering a foundation for further research in coordination chemistry and potential applications in various fields (Kobayashi et al., 2019).

Properties

IUPAC Name |

3-(1-methylbenzimidazol-2-yl)-1H-pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O/c1-16-11-7-3-2-6-10(11)15-12(16)9-5-4-8-14-13(9)17/h2-8H,1H3,(H,14,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAYJJHVGMMXICE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3=CC=CNC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2636882.png)

![4-chloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2636885.png)

![N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)propanamide](/img/structure/B2636891.png)

![N-{2-[1-(4-fluorophenyl)-1H-pyrazol-3-yl]ethyl}prop-2-enamide](/img/structure/B2636893.png)

![Ethyl 1-[1-(3-cyano-6-fluoroquinolin-4-yl)piperidine-4-carbonyl]piperidine-4-carboxylate](/img/structure/B2636894.png)

![[(1-cyanocyclohexyl)(methyl)carbamoyl]methyl 2-[(2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B2636896.png)